molecular formula AlCl3 B3183172 ALUMINUM CHLORIDE CAS No. 7371-55-3

ALUMINUM CHLORIDE

Cat. No.: B3183172
CAS No.: 7371-55-3
M. Wt: 133.34 g/mol
InChI Key: VSCWAEJMTAWNJL-UHFFFAOYSA-K
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Description

Aluminum chloride, also known as aluminum trichloride, is an inorganic compound with the chemical formula AlCl₃. It is a white or pale yellow solid, depending on its purity, and is highly hygroscopic. This compound is widely used in various industrial and chemical processes, particularly as a catalyst in organic chemistry for reactions such as Friedel-Crafts alkylation and acylation .

Preparation Methods

Aluminum chloride can be synthesized through several methods:

Chemical Reactions Analysis

Aluminum chloride undergoes various types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of aluminum chloride varies depending on its application:

Comparison with Similar Compounds

Aluminum chloride can be compared with other aluminum-based compounds such as:

This compound stands out due to its versatility and effectiveness as a catalyst in organic synthesis, as well as its applications in various industries and consumer products.

Properties

IUPAC Name

aluminum;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCWAEJMTAWNJL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al+3].[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlCl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
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AlPO4
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aluminum phosphate
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Synthesis routes and methods II

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
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dialdehyde
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Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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250 g
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diethylbenzenes
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triethylbenzenes
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Synthesis routes and methods IV

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
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polyisobutylene
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Mn
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700
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C4 hydrocarbons
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Synthesis routes and methods V

Procedure details

As an aluminum compound, a 2 mass % aqueous solution of aluminum chloride was prepared using 0.6 g of aluminum chloride hexahydrate. Further, a 2 mass % aqueous solution of cerium nitrate was prepared using 0.6 g of cerium (III) nitrate hexahydrate. These aqueous solutions were mixed to the suspension in the same manner as in Example 1 together with 8.0 g of a 1N aqueous solution of sodium hydroxide. The obtained filtered solid was washed and dried. Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium and aluminum is formed was obtained.
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cerium (III) nitrate hexahydrate
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0.6 g
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aqueous solution
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